(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with L-cysteine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-methanol.
Substitution: Formation of various substituted thiazolidine derivatives depending on the substituent introduced
Scientific Research Applications
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors .
Mechanism of Action
The mechanism of action of (4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial activity, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: A simpler heterocyclic compound with various biological activities.
Thiadiazole: Exhibits antimicrobial and anticancer activities.
Uniqueness
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which contribute to its diverse chemical reactivity and potential biological activities. Its specific stereochemistry (4S) also plays a crucial role in its interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
1217529-11-7 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
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